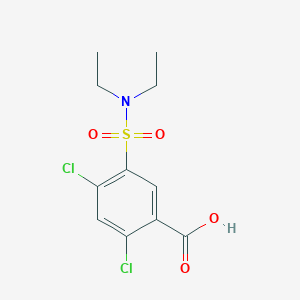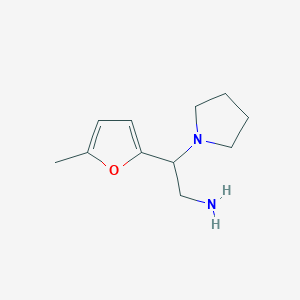![molecular formula C10H14N2O2 B3316772 2-[4-(1-Aminoethyl)phenoxy]acetamide CAS No. 954569-98-3](/img/structure/B3316772.png)
2-[4-(1-Aminoethyl)phenoxy]acetamide
Descripción general
Descripción
“2-[4-(1-Aminoethyl)phenoxy]acetamide” is a chemical compound with the CAS Number: 954569-98-3 . It has a molecular weight of 194.23 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies . For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5,7H,6,11H2,1H3,(H2,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Medicinal chemistry, an interdisciplinary field combining chemistry and pharmacology, focuses on designing and developing new pharmaceutical compounds. Phenoxy acetamide and its derivatives, including 2-[4-(1-Aminoethyl)phenoxy]acetamide, have been the subject of extensive research due to their potential pharmacological activities. Recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives highlight the compound's role in the development of new therapeutic agents. These studies emphasize the chemical diversity within the phenoxy acetamide molecular framework, aiming to uncover pharmacologically interesting compounds with diverse compositions. Such research provides valuable insights for chemists to design new derivatives of phenoxy acetamide, potentially leading to the discovery of safe and effective drugs to enhance life quality (Al-Ostoot, Hezam et al., 2021).
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been utilized for the treatment of various recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen, a compound closely related to this compound. Research into the degradation of acetaminophen by AOPs sheds light on potential pathways, by-products, and biotoxicity, offering insights that could be applicable to the environmental management of related compounds. This work emphasizes the importance of understanding the environmental fate of pharmaceuticals and their metabolites, highlighting the need for effective degradation strategies to mitigate ecological risks (Qutob, Mohammad et al., 2022).
Pharmacological Review of Derivatives
The pharmacological review of piracetam and its derivatives, including acetamide-based compounds, demonstrates the broad spectrum of biological activities associated with these chemicals. Piracetam, known for its nootropic properties, serves as a basis for exploring the therapeutic potentials of its derivatives in managing various diseases. Such reviews highlight the importance of acetamide derivatives in medical research, underscoring their utility in enhancing brain metabolism and cognitive functions. This research path opens avenues for developing novel treatments for CNS disorders, deep vein thrombosis, and other health conditions (Dhama, Nidhi et al., 2021).
Environmental and Biochemical Transformations
The environmental occurrence and fate of chiral emerging pollutants, including phenoxyalkanoic and acetamide herbicides, have been a subject of considerable research interest. Analytical chemistry techniques such as gas chromatography and mass spectrometry have been employed to study the environmental behavior of these compounds. This research is crucial for understanding the differential toxicological effects of stereoisomers and for tracking biochemical weathering in the environment. It highlights the need for further study on the biochemical transformations and environmental fate of chiral pollutants, including those related to this compound (Wong, Charles S., 2006).
Safety and Hazards
Direcciones Futuras
The literature suggests that there is potential for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy to enhance life quality . This indicates that there are future research directions in the synthesis and application of this compound and its derivatives.
Propiedades
IUPAC Name |
2-[4-(1-aminoethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5,7H,6,11H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBWRIDGFUYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954569-98-3 | |
| Record name | 2-[4-(1-aminoethyl)phenoxy]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)

![2-ethyl-N-[4-[(E)-2-[4-[(E)-2-[4-[(2-ethyl-6-methylphenyl)phenyl-amino]phenyl]vinyl]phenyl]vinyl]phenyl]-6-methyl-N-phenyl-aniline](/img/structure/B3316718.png)




![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)


![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)

![{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3316794.png)